
Sodium phthalimide
Overview
Description
Sodium phthalimide (C₈H₄NNaO₂) is a sodium salt derived from phthalimide, characterized by the replacement of the hydrogen atom in the imide group with a sodium ion. It is synthesized by reacting phthalimide with sodium hydride in dimethylformamide (DMF) under nitrogen atmosphere . This compound is a key intermediate in organic and polymer chemistry, particularly in nucleophilic substitution reactions. For instance, it facilitates the introduction of phthalimide groups into copolymers like poly(maleic anhydride-co-methyl methacrylate), enhancing thermal stability and transparency in materials science applications . Its ionic nature improves solubility in polar solvents, making it advantageous for synthetic modifications compared to neutral phthalimide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phthalimide can be synthesized by reacting phthalimide with sodium hydroxide. The reaction involves the deprotonation of phthalimide by sodium hydroxide, resulting in the formation of this compound and water:
C8H5NO2+NaOH→C8H4NO2Na+H2O
Industrial Production Methods: In industrial settings, this compound is produced by heating phthalimide with an excess of sodium hydroxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete conversion of phthalimide to this compound.
Types of Reactions:
Nucleophilic Substitution: this compound is a strong nucleophile and can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylphthalimides. This reaction is the basis of the Gabriel synthesis for producing primary amines.
Reduction: this compound can be reduced to phthalimide using reducing agents such as lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed to phthalic acid and ammonia under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) and this compound in an aprotic solvent such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sulfuric acid.
Major Products:
N-alkylphthalimides: Formed from nucleophilic substitution reactions.
Phthalimide: Formed from reduction reactions.
Phthalic acid and ammonia: Formed from hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
Sodium phthalimide is widely recognized for its role in the Gabriel synthesis , where it serves as a nitrogen source for the preparation of primary amines. The compound reacts with alkyl halides to form N-alkylphthalimides, which can be hydrolyzed to yield primary amines.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Gabriel Synthesis | Formation of primary amines from alkyl halides | N-alkylphthalimides |
Hydrolysis | Conversion of N-alkylphthalimides to amines | Primary amines |
Reduction | Reduction of phthalimide to phthalic acid | Phthalic acid and ammonia |
Medicinal Chemistry
Phthalimide derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Notable applications include:
- Antitumor Activity : Compounds such as thalidomide have demonstrated efficacy against various cancers.
- Anti-inflammatory Properties : Several derivatives are being explored as treatments for autoimmune diseases.
- Antimicrobial Effects : Research indicates potential against bacterial and fungal infections.
Table 2: Biological Activities of Phthalimide Derivatives
Activity Type | Example Compounds | Target Conditions |
---|---|---|
Antitumor | Thalidomide | Multiple myeloma |
Anti-inflammatory | Apremilast | Psoriasis, rheumatoid arthritis |
Antimicrobial | N-phenyl phthalimides | Infections caused by Plasmodium spp. |
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. It also serves as an intermediate in synthesizing various agrochemicals and polymers.
Synthesis of Antitumor Agents
A study highlighted the synthesis of novel phthalimide derivatives that exhibited significant cytotoxicity against cancer cell lines. The derivatives were synthesized via a multi-step process involving this compound as a key intermediate.
Development of Antimicrobial Agents
Research focused on the design and synthesis of N-phenyl phthalimides showed promising results against Plasmodium falciparum, indicating potential for developing new antimalarial drugs.
Mechanism of Action
The mechanism of action of sodium phthalimide primarily involves its role as a nucleophile in organic reactions. In the Gabriel synthesis, this compound reacts with an alkyl halide to form an N-alkylphthalimide intermediate. This intermediate is then hydrolyzed to produce a primary amine and phthalic acid. The nucleophilic nature of this compound allows it to participate in various substitution and reduction reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural Analogues: Phthalimide Derivatives
3-Chloro-N-phenyl-phthalimide
This derivative features a chlorine atom and a phenyl group substituted on the phthalimide core (Figure 1, ). Unlike sodium phthalimide, it is neutral and used as a monomer for polyimides. Its electron-withdrawing chlorine atom enhances reactivity in polymerization, whereas this compound’s ionic character prioritizes nucleophilic substitutions .
N-Phenylphthalimide Derivatives
Compounds like 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide exhibit acetylcholinesterase (AChE) inhibitory activity by binding to the enzyme’s peripheral site, mimicking the indanone pharmacophore of donepezil . This compound lacks direct biological activity but serves as a precursor for such derivatives.
Adamantane-Phthalimide Hybrids
N-Adamantyl phthalimide derivatives demonstrate antimicrobial and anticancer properties due to the synergistic effect of the rigid adamantane moiety and the planar phthalimide core . This compound’s ionic structure limits its ability to penetrate lipid membranes, reducing direct biological efficacy compared to these hybrids.
Functional Analogues: Non-Phthalimide Compounds
Benzimidazole and Quinazolinone Derivatives
In α-glucosidase inhibition, benzimidazole derivatives (e.g., compound E) exhibit lower IC₅₀ values (greater potency) than phthalimide analogues (e.g., compound 11), attributed to enhanced hydrogen bonding with the enzyme’s active site . Similarly, quinazolinones outperform phthalimides in this context, highlighting the phthalimide scaffold’s moderate enzyme affinity .
Triazole-Phthalimide Hybrids
1,2,3-Triazole-phthalimide conjugates show dual anti-inflammatory and antiviral activity, leveraging triazole’s ability to modulate cytokine storms (e.g., in severe COVID-19) . This compound’s lack of a triazole moiety limits its anti-inflammatory utility.
Anti-Inflammatory Activity
Phthalimide derivatives like compounds 3b and 5c exhibit anti-inflammatory effects comparable to ibuprofen at high doses (350 mg/kg) but require structural optimization for potency .
Metabolism and Excretion
This compound’s derivatives, such as pomalidomide, undergo oxidative metabolism due to the amino group on the phthalimide ring, unlike thalidomide, which is excreted as hydrolysis products . Lenalidomide’s stability (80% excreted unchanged) contrasts with this compound’s reactive nature, which favors synthetic over metabolic applications .
Biological Activity
Sodium phthalimide, a derivative of phthalimide, has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article synthesizes current findings on the biological activity of this compound, supported by case studies and research data.
Chemical Structure and Properties
This compound is characterized by its phthalimide moiety, which is a bicyclic structure consisting of a five-membered lactam ring fused to a six-membered aromatic ring. Its general formula is . The hydrophobic nature of phthalimides facilitates their ability to penetrate biological membranes, enhancing their bioavailability and therapeutic efficacy .
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial effects of this compound and its derivatives against various pathogens. For instance:
- Antibacterial Activity : A study evaluated several phthalimide derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 0.49 to 31.5 μg/mL, indicating significant antibacterial potential comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : this compound has also shown antifungal activity against strains such as Candida albicans and Aspergillus niger, with effective concentrations noted in several trials .
Table 1: Antimicrobial Efficacy of this compound Derivatives
Compound | MIC (μg/mL) | Activity Type | Reference |
---|---|---|---|
This compound | 0.49 - 31.5 | Antibacterial | |
This compound | Varies | Antifungal |
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) cells.
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of enzymes such as DNA gyrase B and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis . Molecular docking studies have provided insights into the binding affinities and interactions between this compound derivatives and these target enzymes.
Case Study: Anticancer Efficacy
In a recent study, a series of novel phthalimide derivatives were synthesized and evaluated for their antiproliferative effects. The results demonstrated that specific modifications to the phthalimide structure significantly enhanced their cytotoxicity against HepG-2 cells, suggesting that structural optimization could lead to more effective anticancer agents .
Anti-inflammatory and Analgesic Properties
This compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation and pain. Studies have shown that it can reduce inflammatory markers in various animal models.
- Analgesic Activity : The compound has been reported to alleviate pain in experimental models, further supporting its therapeutic potential in pain management .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be significantly influenced by their structural modifications. The introduction of various substituents at specific positions on the phthalimide ring can enhance their potency against specific biological targets.
Table 2: Structure-Activity Relationship Insights
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium phthalimide, and how is product purity typically assessed?
- Methodological Answer : this compound is commonly synthesized via the Gabriel reaction, where phthalimide is treated with potassium hydroxide (KOH) in ethanol to form potassium phthalimide, followed by alkylation with an alkyl halide . Alternative routes include oxidation of phthalimide using sodium hypochlorite (NaClO), yielding high purity (>90%) with optimized reaction times and stoichiometry . Purity assessment typically involves:
- Spectroscopic techniques : IR spectroscopy (C=O stretch at ~1770 cm⁻¹, N–H absence confirming alkylation) .
- Chromatography : HPLC or TLC to confirm absence of unreacted phthalimide or byproducts.
- Elemental analysis : Matching calculated and observed C, H, N percentages.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?
- Methodological Answer :
- IR Spectroscopy : Critical for confirming the absence of N–H bonds (indicative of successful alkylation) and presence of carbonyl groups.
- NMR : ¹H NMR in DMSO-d₆ shows aromatic protons (δ 7.8–7.9 ppm) and alkyl chain protons (δ 1.0–3.0 ppm) .
- X-ray Diffraction (XRD) : For crystalline structure validation, particularly in studies probing polymorphism or co-crystal formation.
Q. How does this compound function in the Gabriel synthesis of primary amines, and what are critical parameters for optimizing yield?
- Methodological Answer : this compound acts as a nucleophile in the Gabriel synthesis, displacing halides from alkyl halides to form N-alkyl phthalimides. Key parameters include:
- Reagent ratios : Excess alkyl halide (1.2–1.5 equiv.) to drive the reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Hydrolysis conditions : Alkaline hydrolysis (6M NaOH, reflux) to cleave the phthalimide group without degrading the amine product.
Advanced Research Questions
Q. What strategies can researchers employ to resolve discrepancies in reaction yields when using this compound under varying experimental conditions?
- Methodological Answer : Contradictory yield data often arise from:
- Impurity in reagents : Validate alkyl halide purity via GC-MS.
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres.
- Statistical analysis : Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) .
- Cross-validation : Compare results with alternative alkylation agents (e.g., Mitsunobu reaction) to identify systemic errors .
Q. How can computational models enhance the understanding of this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Model transition states to predict regioselectivity in alkylation reactions.
- Molecular dynamics : Simulate solvent effects on reaction kinetics .
- Benchmarking : Validate computational results against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What methodologies are recommended for analyzing the environmental impact of this compound degradation products in laboratory settings?
- Methodological Answer :
- Degradation studies : Hydrolyze this compound under simulated environmental conditions (pH 7–9, UV exposure) and analyze by LC-MS for phthalic acid derivatives .
- Toxicity assays : Use Daphnia magna or Vibrio fischeri bioluminescence assays to assess ecotoxicity .
- Lifecycle analysis (LCA) : Quantify energy use and waste generation across synthesis, application, and disposal phases .
Q. Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Standardized protocols : Document exact reagent sources, drying times, and stirring rates .
- Quality control : Implement in-line FTIR for real-time reaction monitoring .
- Open data sharing : Publish raw NMR/IR spectra and chromatograms in supplementary materials to enable cross-lab validation .
Q. What statistical approaches are suitable for comparing this compound’s efficiency across different catalytic systems?
- Methodological Answer :
- ANOVA : Test significance of yield differences between catalysts (e.g., KOH vs. NaH).
- Multivariate regression : Correlate reaction parameters (e.g., temperature, solvent dielectric constant) with product purity .
- Meta-analysis : Aggregate literature data to identify trends in catalytic efficiency .
Q. Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
sodium;isoindol-2-ide-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPVYJJCKYSGCR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4NNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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